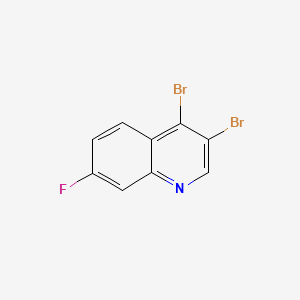
3-(3-氨基苯基)-5-甲基咪唑烷-2,4-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione is a heterocyclic compound that features an imidazolidine ring substituted with an aminophenyl group and a methyl group
科学研究应用
3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
Target of Action
The primary target of 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione is the Folate Receptor Alpha (FolRα) . FolRα is a cell-surface protein that is overexpressed in various cancers, including ovarian and endometrial cancers . It is highly restricted on normal tissues, making it a promising target for cancer therapy .
Mode of Action
The compound is part of a novel homogeneous antibody-drug conjugate (ADC) known as STRO-002 . STRO-002 is generated by conjugating a novel cleavable 3-aminophenyl hemiasterlin linker-warhead (SC239) to a high-affinity anti-FolRα antibody . The ADC binds to FolRα with high affinity, rapidly internalizes into target-positive cells, and releases the tubulin-targeting cytotoxin 3-aminophenyl hemiasterlin (SC209) . SC209 has reduced potential for drug efflux via P-glycoprotein 1 drug pump compared with other tubulin-targeting payloads .
Biochemical Pathways
The compound affects the tubulin biochemistry within the cell . Tubulin is a globular protein and is the main constituent of microtubules, which are involved in a wide variety of cellular processes, including mitosis and intracellular transport . By targeting tubulin, the compound disrupts these processes, leading to cell death .
Pharmacokinetics
STRO-002 is stable in circulation with no change in the drug-antibody ratio (DAR) for up to 21 days and has a half-life of 6.4 days in mice . This suggests that the compound has good bioavailability and can remain active in the body for an extended period .
Result of Action
The compound’s action results in significant tumor growth inhibition in FolRα-expressing xenograft models and patient-derived xenograft models . It also lacks nonspecific cytotoxicity toward FolRα-negative cell lines, but bystander killing of target-negative cells is observed when co-cultured with target-positive cells .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s effectiveness can be affected by the tumor microenvironment, which can vary widely in factors such as pH, oxygen levels, and nutrient availability . Additionally, the compound’s stability could potentially be affected by factors such as temperature and pH . .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione typically involves the reaction of 3-aminophenyl derivatives with suitable imidazolidine precursors. One common method includes the cyclization of 3-aminophenyl urea with methyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione may involve continuous flow reactors to optimize reaction conditions and scale up the production. The use of catalysts and automated systems can enhance the efficiency and consistency of the synthesis process.
化学反应分析
Types of Reactions
3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives with different oxidation states.
Reduction: Reduction reactions can yield amine derivatives with altered electronic properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidine derivatives, which can be further functionalized for specific applications.
相似化合物的比较
Similar Compounds
3-(4-Aminophenyl)-5-methylimidazolidine-2,4-dione: Similar structure but with the amino group in the para position.
3-(3-Aminophenyl)-5-ethylimidazolidine-2,4-dione: Similar structure but with an ethyl group instead of a methyl group.
3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione derivatives: Various derivatives with different substituents on the phenyl or imidazolidine rings.
Uniqueness
3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in multiple fields.
属性
IUPAC Name |
3-(3-aminophenyl)-5-methylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-6-9(14)13(10(15)12-6)8-4-2-3-7(11)5-8/h2-6H,11H2,1H3,(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNOJYOOGZEWFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)N1)C2=CC=CC(=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60656749 |
Source


|
| Record name | 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60656749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214061-96-7 |
Source


|
| Record name | 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60656749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-Methoxyoxepino[3,2-d]isoxazole](/img/structure/B594960.png)
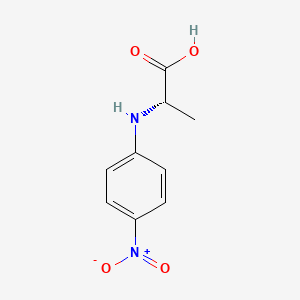
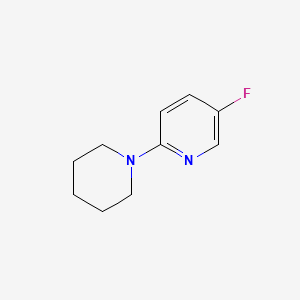

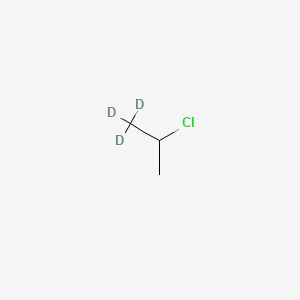

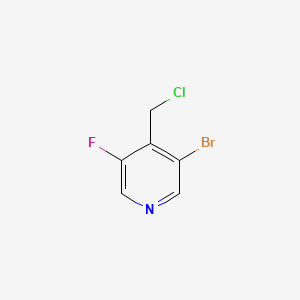
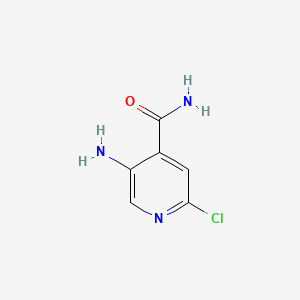
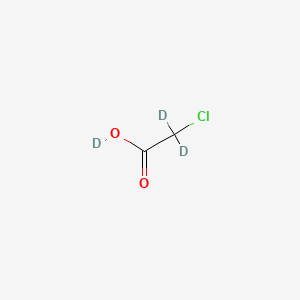

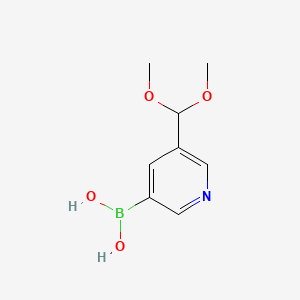
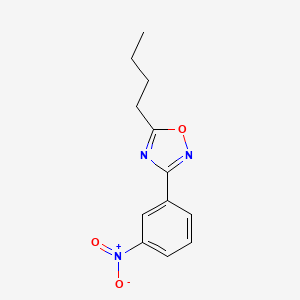
![6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine](/img/structure/B594979.png)
